molecular formula C7H7ClFN B1487660 (2-Chloro-3-fluorophenyl)methanamine CAS No. 72235-54-2

(2-Chloro-3-fluorophenyl)methanamine

Cat. No. B1487660
CAS RN: 72235-54-2
M. Wt: 159.59 g/mol
InChI Key: DTNYGEBHHWVMBK-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

BH3.THF in THF (1.0 M, 50.0 ml) was carefully added into the THF (40.0 ml) solution of 2-chloro-3-fluorobenzonitrile (662 mg, 4.17 mmol) at rt. The resulting mixture was heated at 70° C. under an atmosphere of nitrogen for 16 h. After cooling to ambient temperature, conc. HCl (5.18 ml, 62.5 mmol) was added slowly. The combined mixture was heated at 70° C. for 30 min. After that time, the mixture was concentrated in vacuo to remove most of solvent, water (20 ml) was added, and the mixture was extracted with Et2O (3×30 ml). The extracts were washed with water (20 ml). The combined aqueous layers were basified by saturated Na2CO3 until pH=9 and extracted with EtOAc (3×50 ml). These EtOAc extracts were washed with brine (50 ml) dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as colorless oil. 1H NMR (400 MHz, CDCl3): δ=1.67 (brs, 2H), 3.97 (s, 2H), 7.03-7.09 (m, 1H), 7.17-7.26 (m, 2H). MS(ES+): m/z=160.14/162.09 (64/32) [MH+]. HPLC: tR=0.40 & 0.70 min (polar—5 min, ZQ3; peak splitting).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Cl:7][C:8]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].Cl>C1COCC1>[Cl:7][C:8]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][NH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
662 mg
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.18 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The combined mixture was heated at 70° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After that time, the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of solvent, water (20 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (3×30 ml)
WASH
Type
WASH
Details
The extracts were washed with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
These EtOAc extracts were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.